((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine
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Overview
Description
((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine is a chemical compound with the molecular formula C9H9ClN2O4S and a molecular weight of 276.7 g/mol It is characterized by the presence of a cyclopropylamine group attached to a sulfonyl group, which is further connected to a 4-chloro-2-nitrophenyl moiety
Preparation Methods
The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine typically involves multiple steps, starting with the preparation of the 4-chloro-2-nitrophenyl sulfonyl chloride intermediate. This intermediate is then reacted with cyclopropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The cyclopropylamine group can undergo oxidation to form corresponding amides or other oxidized derivatives.
Scientific Research Applications
((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine can be compared with other similar compounds, such as:
((4-Chloro-2-nitrophenyl)sulfonyl)methylamine: This compound has a similar structure but with a methylamine group instead of a cyclopropylamine group. It exhibits different reactivity and biological properties.
((4-Chloro-2-nitrophenyl)sulfonyl)ethylamine: This compound contains an ethylamine group and shows variations in its chemical behavior and applications compared to this compound.
Properties
IUPAC Name |
4-chloro-N-cyclopropyl-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4S/c10-6-1-4-9(8(5-6)12(13)14)17(15,16)11-7-2-3-7/h1,4-5,7,11H,2-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYSCGDVEQXZJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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